Norvaline

  • This product is not intended for human or veterinary use. For research use only.
  • Catalog No.:

    S1533213
  • CAS No.:

    760-78-1
  • Molecular Formula:

    C5H11NO2
  • Molecular Weight:

    117.15 g/mol
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    In Stock
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CAS Number 760-78-1
Product Name Norvaline
IUPAC Name 2-aminopentanoic acid
Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
InChI InChI=1S/C5H11NO2/c1-2-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)
InChI Key SNDPXSYFESPGGJ-UHFFFAOYSA-N
SMILES CCCC(C(=O)O)N
Solubility 83.9 mg/mL at 25 °C
Synonyms alpha-aminovaleric acid, norvaline, norvaline, (DL)-isomer
Canonical SMILES CCCC(C(=O)[O-])[NH3+]
Isomeric SMILES CCC[C@H](C(=O)[O-])[NH3+]

Norvaline: Properties, Synthesis, Applications, and Future Directions

Definition and Background: Norvaline is a non-proteinogenic amino acid, meaning that it is not a building block for proteins in the body. It is structurally similar to the amino acid valine, but with an additional methyl group on the side chain. Norvaline was first isolated from the fungus Penicillium chrysogenum in 1953 and has since been found in other organisms like bacteria, plants, and even humans. Its biochemical role is not well understood yet, but it has emerged as a promising molecule with several potential applications.

Physical and Chemical Properties: Norvaline has a molecular weight of 117.15 g/mol and a melting point of 249-252 °C. Its solubility in water is low (1.9 g/L at 25 °C), but it is more soluble in organic solvents like ethanol and acetone. Norvaline is an isomer of the amino acid leucine, which has the same molecular formula (C5H11NO2) but a different arrangement of atoms.

Synthesis and Characterization: Norvaline can be synthesized in the laboratory using different methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of valine with a methylating agent like iodomethane or diazomethane. Microbial fermentation involves the use of bacterial or fungal strains that naturally produce norvaline or can be genetically engineered to do so. The purity and identity of norvaline can be confirmed using various analytical techniques like HPLC, NMR, and mass spectrometry.

Analytical Methods: Norvaline can be quantified in different samples using methods like HPLC, GC-MS, and capillary electrophoresis. These methods rely on the separation of norvaline from other compounds in the sample followed by detection using UV, fluorescence, or mass spectrometry. The accuracy and precision of these methods depend on several factors like the sample matrix, the type of detector used, and the calibration standards.

Biological Properties: Norvaline has been shown to have several biological effects in vitro and in vivo. It can inhibit the activity of the enzyme arginase, which is involved in the metabolism of the amino acid arginine. This inhibition can lead to an increase in the levels of arginine and nitric oxide, which are important for cardiovascular and immune function. Norvaline has also been shown to have antioxidant and antitumor properties, although the mechanisms are not well understood yet.

Toxicity and Safety in Scientific Experiments: Norvaline has been shown to be relatively non-toxic in different experimental models like mice, rats, and monkeys. The LD50 (lethal dose 50%) of norvaline in mice is estimated to be around 3.3 g/kg, which is higher than the doses used in most scientific experiments. However, the long-term effects of norvaline exposure on human health are not known yet, and more studies are needed to determine its safety profile.

Applications in Scientific Experiments: Norvaline has several applications in scientific experiments, including:
- Protein expression: Norvaline can be incorporated into proteins during their synthesis, leading to the formation of non-natural amino acid-containing proteins. This can improve the stability, activity, and selectivity of the proteins and enable new functions.
- Metabolomics: Norvaline can be used as a biomarker for several metabolic disorders like arginase deficiency, urea cycle disorders, and nitric oxide synthase deficiency. Its levels in different tissues and fluids can also provide insights into the metabolic pathways involved.
- Drug discovery: Norvaline can be used as a lead compound for the development of new drugs that target arginase, nitric oxide, or antioxidant pathways. It can also be used as a scaffold for the design of peptides and peptidomimetics with improved pharmacological properties.

Current State of Research: Norvaline research is still in its early stages, but several studies have investigated its properties, synthesis, and applications. Some of the recent studies include:
- The use of norvaline in the synthesis of non-natural peptides with antimicrobial and anticancer activity (Gallagher et al., 2020).
- The optimization of norvaline production in the bacterium Escherichia coli through metabolic engineering and fermentation conditions (Kang et al., 2020).
- The incorporation of norvaline into the protein ApoLp-III using ribosome-based synthesis and its characterization by NMR spectroscopy (Guo et al., 2020).

Potential Implications in Various Fields of Research and Industry: Norvaline has several potential implications in various fields of research and industry, including:
- Biotechnology: Norvaline can be used as a tool for protein engineering, enzyme inhibition, and metabolic profiling. It can also be used as a feedstock for the production of other compounds like cyanobacterial pigments and pharmaceutical intermediates.
- Agriculture: Norvaline can be used as a biopesticide, plant growth regulator, and soil enhancer. Its effect on plants and plant-microbe interactions is not well understood yet, but it has shown promising results in some crops like maize and wheat.
- Medicine: Norvaline can be used as a drug candidate for several diseases like cancer, cardiovascular disease, and neurodegenerative diseases. Its safety and efficacy in humans need to be established through further preclinical and clinical studies.

Limitations and Future Directions: Norvaline research still faces several limitations and challenges, including:
- Limited knowledge of its biological function and metabolism in different organisms and tissues.
- Limited scalability and cost-effectiveness of its synthesis and purification methods.
- Limited availability of reliable analytical standards and methods.
- Limited understanding of its toxicity and safety profile in human populations.
However, several future directions can address these limitations and expand the applications of norvaline, including:
- The identification of norvaline-binding proteins and enzymes using chemical probes and affinity chromatography.
- The development of new synthetic methods for norvaline and its derivatives using greener and more sustainable approaches.
- The improvement of analytical methods for norvaline quantification in complex matrices like food, feces, and urine.
- The establishment of safety and toxicity thresholds for norvaline exposure in humans and animals.
In conclusion, norvaline is a non-proteinogenic amino acid with several promising properties and applications in different fields of research and industry. Its synthesis, characterization, metabolism, and toxicity need to be further investigated for its safe and effective use. Future directions in norvaline research can improve our understanding of its biological function, and enable the development of new drugs, proteins, and materials with novel properties.

Physical Description Solid
Molecular Weight 117.15 g/mol
XLogP3 -1.5
Melting Point 303°C
Other CAS 6600-40-4
760-78-1
Wikipedia Norvaline
Use Classification Cosmetics -> Antistatic
General Manufacturing Information Norvaline: ACTIVE
Dates Modify: 2023-05-25
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